(4-Fluorobiphenyl-2-yl)methanamine
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Overview
Description
(4-Fluorobiphenyl-2-yl)methanamine is an organic compound with the molecular formula C13H12FN. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobiphenyl-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which undergoes a Friedel-Crafts acylation to introduce a fluorine atom at the para position of one of the phenyl rings.
Reduction: The resulting fluorobiphenyl is then reduced to form (4-Fluorobiphenyl-2-yl)methanol.
Amination: Finally, the (4-Fluorobiphenyl-2-yl)methanol is subjected to amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobiphenyl-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4-Fluorobiphenyl-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluorobiphenyl-2-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobiphenyl-2-yl)methanamine
- (4-Bromobiphenyl-2-yl)methanamine
- (4-Iodobiphenyl-2-yl)methanamine
Uniqueness
(4-Fluorobiphenyl-2-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12FN |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
(5-fluoro-2-phenylphenyl)methanamine |
InChI |
InChI=1S/C13H12FN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
RDLKXPRMCZGCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CN |
Origin of Product |
United States |
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